molecular formula C23H23BrN2O4S B7715234 N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide

N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide

Cat. No. B7715234
M. Wt: 503.4 g/mol
InChI Key: RIPWHZNIFNIXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide, also known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPSA is a sulfonamide-based inhibitor that has been shown to have significant effects on various biological processes, including cell proliferation, apoptosis, and angiogenesis.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide is not fully understood, but it is believed to act as an inhibitor of sulfonamide-based enzymes. Specifically, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to inhibit the activity of carbonic anhydrase IX, a sulfonamide-based enzyme that is overexpressed in many types of cancer. By inhibiting the activity of carbonic anhydrase IX, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can inhibit the growth of cancer cells, induce apoptosis, and disrupt angiogenesis. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can inhibit tumor growth and reduce the size of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with relative ease. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been shown to have significant effects on various biological processes, making it a useful tool for investigating the mechanisms of disease. However, there are also limitations to the use of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide in lab experiments. It can be difficult to determine the optimal concentration of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide to use in experiments, and the effects of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide could be investigated as a potential treatment for other diseases, including inflammatory disorders and cardiovascular disease. Finally, the mechanisms of action of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide could be further investigated to better understand its effects on various biological processes.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide involves the reaction of 4-benzyloxyphenyl isocyanate with N-[(4-bromophenyl)methyl]benzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to have significant effects on various biological processes, including cell proliferation, apoptosis, and angiogenesis. N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide has been investigated as a potential treatment for other diseases, including inflammatory disorders and cardiovascular disease.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPWHZNIFNIXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide

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